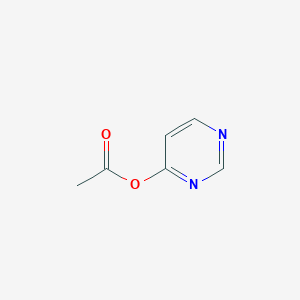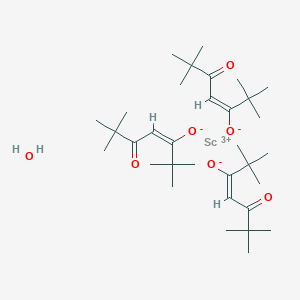
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is a coordination compound of scandium. It is often used in various scientific research applications due to its unique properties. The compound is known for its high purity and is typically used as a catalyst in various chemical reactions .
Méthodes De Préparation
The synthesis of Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate involves the reaction of scandium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of scandium.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. .
Applications De Recherche Scientifique
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding metal-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including advanced ceramics and electronic components
Mécanisme D'action
The mechanism by which Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate exerts its effects involves the coordination of scandium with the ligands. This coordination alters the electronic properties of the scandium ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Scandium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate)hydrate is unique due to its high purity and specific coordination environment. Similar compounds include:
Yttrium(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with yttrium instead of scandium.
Lanthanum(III)tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with lanthanum.
Nickel(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound with nickel, but with different coordination properties. These compounds share similar ligands but differ in their central metal ions, leading to different reactivity and applications
Propriétés
Formule moléculaire |
C33H59O7Sc |
|---|---|
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
scandium(3+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
InChI |
InChI=1S/3C11H20O2.H2O.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h3*7,12H,1-6H3;1H2;/q;;;;+3/p-3/b3*8-7+;; |
Clé InChI |
STAICWMCLISAER-YCLPLZAJSA-K |
SMILES isomérique |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.O.[Sc+3] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


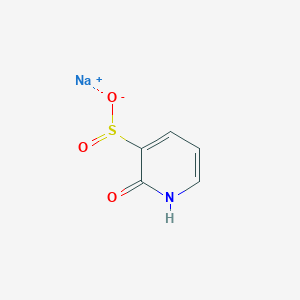
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
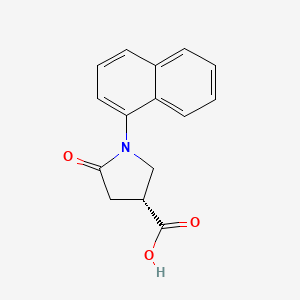

![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
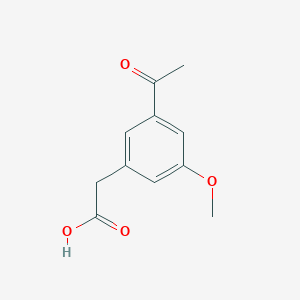



![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
